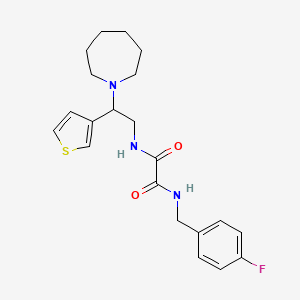

![molecular formula C22H17N3O3 B2892638 N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 477555-03-6](/img/structure/B2892638.png)

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

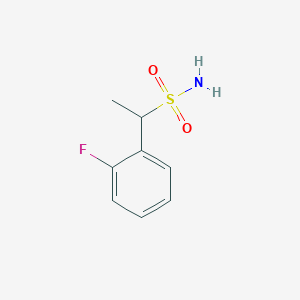

The compound “N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide” is a complex organic molecule that contains a benzimidazole moiety, a benzodioxine moiety, and a carboxamide group . Benzimidazole derivatives are known for their wide range of biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzimidazole and benzodioxine moieties . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzimidazole derivatives generally have good stability and are soluble in common organic solvents .Scientific Research Applications

PARP Inhibitors for Cancer Therapy

Compounds similar to N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been optimized for their potency as poly(ADP-ribose) polymerase (PARP) inhibitors, showcasing significant efficacy in cancer treatment. One such compound, identified as (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492), demonstrated exceptional potency against the PARP-1 enzyme, indicating its potential for oral bioavailability and tumor distribution, thereby enhancing in vivo efficacy in cancer models (Penning et al., 2010).

Antimicrobial and Antioxidant Properties

A series of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide was synthesized and shown to possess promising antimicrobial activity against various microorganisms, as well as significant antioxidant properties. This suggests their potential application in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).

Anticancer Activity

Carboxamide derivatives of benzimidazole and related scaffolds have been explored for their cytotoxic activity. These studies aim to understand how variations in the molecular structure affect their biological activity against cancer cells. For instance, certain carboxamide derivatives showed significant cytotoxicity in a panel of cell lines, providing insights into structure-activity relationships critical for designing more potent anticancer agents (Deady et al., 2000).

Photophysical Properties and Material Science Applications

The synthesis and photophysical characterization of excited-state intramolecular proton transfer (ESIPT)-inspired 2-substituted benzimidazole derivatives highlight their potential applications in material science, particularly in creating fluorescent materials with specific absorption-emission properties. These compounds' thermal stability further underscores their suitability for various material science applications (Padalkar et al., 2011).

Ethylene Polymerization Catalysts

Research into half-titanocene chlorides featuring benzimidazolyl-N-phenylquinoline-8-carboxamide ligands has opened new avenues in polymer chemistry. These catalysts exhibit high activity in ethylene polymerization and copolymerization, indicating their importance in developing polymeric materials (Sun et al., 2010).

Future Directions

Mechanism of Action

Target of Action

Compounds containing the imidazole moiety, which is structurally similar to the benzimidazole moiety in the given compound, have been known to exhibit a broad range of biological activities . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Compounds containing the benzimidazole moiety have been known to interact with various biological targets, leading to a wide range of biological activities .

Biochemical Pathways

Compounds containing the benzimidazole moiety have been known to affect various biochemical pathways, leading to their broad range of biological activities .

Pharmacokinetics

It is known that the compound is a solid , which could potentially impact its bioavailability.

Result of Action

Compounds containing the benzimidazole moiety have been known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It is known that the compound is a solid , which could potentially impact its stability under various environmental conditions.

Biochemical Analysis

Biochemical Properties

It is hypothesized that this compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is proposed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c26-22(14-9-10-19-20(13-14)28-12-11-27-19)25-16-6-2-1-5-15(16)21-23-17-7-3-4-8-18(17)24-21/h1-10,13H,11-12H2,(H,23,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMDOCOAWGHKDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

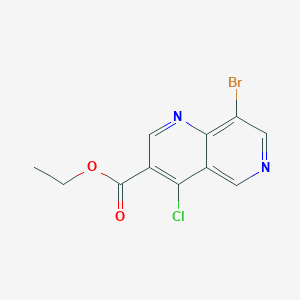

![(2E)-2-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[(3,4-dimethoxyphenyl)amino]prop-2-enenitrile](/img/structure/B2892561.png)

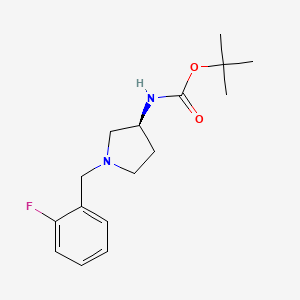

![N-(2-chlorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2892562.png)

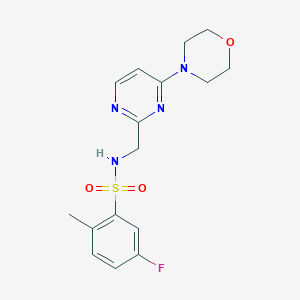

![[4-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2892568.png)

![4-Chloro-6-phenylthieno[3,2-d]pyrimidine](/img/structure/B2892571.png)

![N-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2892573.png)

![4-[2-(1H-indol-3-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2892575.png)